molecular formula C10H11BrOS B14812603 (2-Bromo-6-cyclopropoxyphenyl)(methyl)sulfane

(2-Bromo-6-cyclopropoxyphenyl)(methyl)sulfane

Cat. No.: B14812603
M. Wt: 259.16 g/mol
InChI Key: FKAGDZZPJRQBTA-UHFFFAOYSA-N
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Description

(2-Bromo-6-cyclopropoxyphenyl)(methyl)sulfane is an organic compound characterized by the presence of a bromine atom, a cyclopropoxy group, and a methylsulfane group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-6-cyclopropoxyphenyl)(methyl)sulfane typically involves the bromination of a suitable phenyl precursor followed by the introduction of the cyclopropoxy and methylsulfane groups. One common method involves the use of bromine or a brominating agent to introduce the bromine atom at the desired position on the phenyl ring. Subsequent reactions with cyclopropyl alcohol and methylsulfane can be carried out under controlled conditions to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and subsequent functionalization reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-6-cyclopropoxyphenyl)(methyl)sulfane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or primary amines.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Bromo-6-cyclopropoxyphenyl)(methyl)sulfane has several applications in scientific research:

    Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be utilized in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of (2-Bromo-6-cyclopropoxyphenyl)(methyl)sulfane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and the cyclopropoxy group can influence its reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (2-Bromo-6-fluoro-3-methoxyphenyl)(methyl)sulfane
  • (2-Bromo-6-fluoro-3-isopropylphenyl)(methyl)sulfane
  • (2-Bromo-6-isobutoxyphenyl)(methyl)sulfane

Uniqueness

(2-Bromo-6-cyclopropoxyphenyl)(methyl)sulfane is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties compared to other similar compounds

Properties

Molecular Formula

C10H11BrOS

Molecular Weight

259.16 g/mol

IUPAC Name

1-bromo-3-cyclopropyloxy-2-methylsulfanylbenzene

InChI

InChI=1S/C10H11BrOS/c1-13-10-8(11)3-2-4-9(10)12-7-5-6-7/h2-4,7H,5-6H2,1H3

InChI Key

FKAGDZZPJRQBTA-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=C1Br)OC2CC2

Origin of Product

United States

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